molecular formula C8H5BrClNO2S B1415611 3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride CAS No. 1805571-89-4

3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride

Cat. No. B1415611
CAS RN: 1805571-89-4
M. Wt: 294.55 g/mol
InChI Key: MQRQKAOOHVHZEM-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride (3-BCMBSC) is an organosulfur compound with a wide range of applications in both organic and inorganic chemistry. It is a white, crystalline solid with a melting point of 149-150 °C and a boiling point of 206-207 °C. 3-BCMBSC is a highly reactive compound, and is used in the synthesis of a variety of organic compounds, as well as in the production of pharmaceuticals and other industrial products.

Scientific Research Applications

3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals and other industrial products. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, this compound is used in the synthesis of peptides and other biomolecules.

Mechanism of Action

The reaction of 3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride with hydrogen chloride gas produces a nucleophilic substitution reaction. The reaction proceeds via a series of steps, including the formation of a sulfonate anion, the formation of a bromonium ion, and the displacement of the bromide ion by the chloride ion.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride in laboratory experiments include its high reactivity, its low cost, and its availability in a variety of forms. However, its use is limited by its potential toxicity and its reactivity with other compounds.

Future Directions

The potential applications of 3-Bromo-2-cyano-5-methylbenzenesulfonyl chloride in scientific research are still being explored. Possible future directions include further research into its biochemical and physiological effects, its use as a catalyst in organic synthesis, and its potential use as an anticancer agent. Other potential applications include its use as a reagent in the synthesis of polymers, catalysts, and other materials, and its potential use in the synthesis of peptides and other biomolecules.

properties

IUPAC Name

3-bromo-2-cyano-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-7(9)6(4-11)8(3-5)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRQKAOOHVHZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222103
Record name Benzenesulfonyl chloride, 3-bromo-2-cyano-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1805571-89-4
Record name Benzenesulfonyl chloride, 3-bromo-2-cyano-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805571-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 3-bromo-2-cyano-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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